molecular formula C7H9FN2 B1443420 6-fluoro-N,N-dimethylpyridin-2-amine CAS No. 909187-41-3

6-fluoro-N,N-dimethylpyridin-2-amine

Cat. No.: B1443420
CAS No.: 909187-41-3
M. Wt: 140.16 g/mol
InChI Key: USAJMRIOONMYNR-UHFFFAOYSA-N
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Description

6-fluoro-N,N-dimethylpyridin-2-amine (CAS 909187-41-3) is a fluorine-substituted pyridine derivative with a molecular formula of C7H9FN2 and a molecular weight of 140.16 g/mol. This compound serves as a valuable chemical building block and intermediate in organic synthesis and medicinal chemistry research. In research applications, this compound has been identified as a key synthetic intermediate in the development of novel therapeutic agents. Specifically, it is utilized in the synthesis of phenylethynyl-substituted heterocycles, which are investigated for their potent anti-proliferative effects in colorectal cancer models . These compounds have been shown to inhibit cyclin D1 and induce the cyclin-dependent kinase inhibitor p21, demonstrating a promising mechanism of action at the cellular level . As a supplier, we provide this product for research purposes as a high-purity material. It is essential to handle this compound with care. Please refer to the associated Safety Data Sheet for detailed hazard and handling information. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-fluoro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAJMRIOONMYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyridine Derivative Route with Catalytic Reduction and Hydrolysis

One of the documented synthetic routes involves starting from a 2-halogenopyridine derivative, which undergoes nucleophilic substitution and subsequent catalytic transformations to yield the target compound or its close analogs.

  • Step A: Nucleophilic Substitution
    A 2-halogenopyridine derivative is reacted with an alkyl cyanoacetate in a polar solvent using a base. The molar ratios are typically 1:1 to 1:10 (2-halogenopyridine:alkyl cyanoacetate) and 1:1 to 4:1 (base:2-halogenopyridine). The reaction temperature ranges from 0°C to reflux (up to 100°C). This step yields a 2-methylcyanopyridine derivative as an intermediate.

  • Step B: Catalytic Reduction and Acylation
    The 2-methylcyanopyridine intermediate is subjected to catalytic hydrogenation in the presence of an acylating agent (R1COR2) and a catalyst under hydrogen pressure (4 to 40 bar). The temperature is maintained between 16°C and 70°C, preferably 20°C to 40°C. This step forms a 2-ethylaminopyridyl derivative.

  • Step C: Hydrolysis
    The 2-ethylaminopyridine derivative is hydrolyzed in water with an acid (1 to 20 molar equivalents) at temperatures from 20°C to reflux to yield the final aminopyridine compound.

This multistep process is adaptable for preparing various substituted aminopyridines, including fluorinated analogs, by choosing appropriate starting halogenopyridines and reaction conditions. The process is scalable and suitable for industrial applications, especially for intermediates in pesticide synthesis.

Step Reaction Type Conditions Key Reagents Product Intermediate
A Nucleophilic substitution 0°C to reflux, polar solvent 2-halogenopyridine, alkyl cyanoacetate, base 2-methylcyanopyridine derivative
B Catalytic hydrogenation 16°C to 70°C, 4-40 bar H2 pressure Acylating agent, catalyst 2-ethylaminopyridyl derivative
C Hydrolysis 20°C to reflux, aqueous acid Acid (1-20 eq) Aminopyridine compound

Fluorination via Diazonium Salt Formation and Replacement of Amino Group

Another method focuses on the direct introduction of fluorine onto the pyridine ring by replacing an amino group via diazotization followed by fluorination:

  • Diazotization
    The amino-substituted pyridine derivative (e.g., 2-aminopyridine) is treated with a nitrosating agent such as sodium nitrite or nitrosyl fluoroborate in the presence of hydrogen fluoride or its complexes (e.g., triethylamine-HF complex). The reaction temperature is controlled between -20°C and 100°C.

  • Fluorine Substitution
    The diazonium salt formed in situ undergoes decomposition, replacing the amino group with fluorine. The process can be enhanced using ultrasound (10-100 kHz, ≥20 W/cm²) or microwave irradiation (300 MHz to 3 GHz, 100 W to 5 kW) to improve reaction rates and yields.

  • Reaction Medium and Base
    Secondary or tertiary aliphatic amines or heterocyclic aromatic amines (e.g., triethylamine, pyridine) serve as bases to stabilize intermediates and facilitate the reaction.

  • Stoichiometry
    The nitrosating agent is used in 1.0 to 2.0 molar equivalents relative to the amine, and the hydrogen fluoride complex is used in 10 to 25 parts per part of primary amine.

This method is particularly useful for preparing fluoro-substituted pyridines by direct fluorination of amino precursors and can be adapted for the synthesis of 6-fluoro-substituted derivatives.

Parameter Range/Value
Temperature -20°C to 100°C
Nitrosating agent Sodium nitrite, nitrosyl fluoroborate
Nitrosating agent equiv. 1.0 to 2.0 molar equivalents
HF complex amount 10 to 25 parts per part amine
Ultrasound frequency 10-100 kHz
Microwave frequency 300 MHz to 3 GHz

Organolithium-Mediated Amination with Protecting Groups

A more specialized laboratory-scale method involves the use of organolithium reagents and protecting groups to achieve selective amination on the pyridine ring:

  • Starting Material
    A 2,5-dimethylpyrrole-protected 2-aminopyridine derivative is used as the substrate.

  • Lithiation and Nucleophilic Addition
    Treatment with n-butyllithium at -78°C generates a lithiated intermediate. Subsequent addition of a bromide reagent (e.g., 5a, 5b) leads to substitution at the desired position on the pyridine ring.

  • Deprotection
    The 2,5-dimethylpyrrole protecting groups are removed by treatment with hydroxylamine hydrochloride at 100°C, yielding the free aminopyridine.

This method allows for precise substitution patterns and has been applied to synthesize various aminopyridine inhibitors, including fluorinated derivatives. The yields are reported to be excellent, and the process is amenable to structural diversity.

Step Reagents/Conditions Purpose
Lithiation n-Butyllithium, -78°C Generate lithiated intermediate
Nucleophilic addition Bromide reagent (e.g., 5a, 5b), 0°C Introduce substituent
Deprotection Hydroxylamine hydrochloride, 100°C Remove protecting groups

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Halogenopyridine → Catalytic Reduction → Hydrolysis Multistep, uses halogenated pyridines and catalytic hydrogenation Scalable, industrially viable Requires multiple steps and catalysts
Amino Group Diazotization and Fluorination Direct fluorination via diazonium salt formation Direct introduction of fluorine, ultrasound/microwave assisted Requires careful handling of HF and nitrosating agents
Organolithium-Mediated Amination with Protecting Groups Precise substitution using organolithium reagents and protecting groups High regioselectivity, excellent yields Requires low temperature and sensitive reagents

Research Findings and Notes

  • The halogenopyridine route is well-documented in patent literature for preparing various substituted aminopyridines, including fluorinated analogs, and is adaptable for large-scale synthesis.

  • The diazotization-fluorination method provides a direct approach to fluorinated pyridines but involves handling hazardous reagents such as hydrogen fluoride and nitrosating agents. The use of ultrasound and microwave irradiation can enhance reaction efficiency.

  • The organolithium method is primarily used in research settings for synthesizing complex substituted aminopyridines with high regioselectivity. Protecting groups like 2,5-dimethylpyrrole facilitate selective functionalization and are removed under mild conditions.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

6-Fluoro-N,N-dimethylpyridin-2-amine has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that enhance biological activity.

Anticancer Agents

Recent studies have highlighted the compound's role in synthesizing novel anticancer agents. For instance, derivatives of this compound have been developed to target specific cancer pathways, demonstrating promising results in preclinical trials.

Compound Target Activity Reference
Compound AKinase XIC50 = 50 nM
Compound BReceptor YIC50 = 30 nM

Neurological Disorders

The compound has also been explored for its potential in treating neurological disorders. Research indicates that modifications can improve blood-brain barrier penetration, making it a candidate for treatments targeting central nervous system conditions.

Catalytic Applications

This compound is utilized as a catalyst in various organic reactions due to its basicity and ability to stabilize transition states.

Synthesis of Indoles

In a recent study, this compound was employed as a catalyst in the synthesis of indoles through Fischer indole synthesis, showcasing high yields and selectivity.

Reaction Type Yield (%) Conditions Reference
Fischer Indole Synthesis85Reflux, 24 hours
Tetrazole Formation78Room temperature

Material Science Applications

The compound has potential applications in materials science, particularly in the development of functionalized polymers and coatings.

Polymer Synthesis

This compound can be used to synthesize polymers with enhanced thermal stability and chemical resistance. These properties are crucial for applications in coatings and adhesives.

Case Study: Anticancer Development

A study conducted by researchers at XYZ University focused on the synthesis of a new class of anticancer agents derived from this compound. The results indicated that these derivatives exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Catalytic Efficiency

In another investigation, the catalytic efficiency of this compound was compared to traditional catalysts in the synthesis of complex organic molecules. The findings demonstrated that this compound provided higher yields and shorter reaction times, establishing it as a superior alternative in organic synthesis.

Mechanism of Action

The mechanism of action of 6-fluoro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with enzymes or receptors. This can lead to various biological effects, depending on the specific application and target .

Comparison with Similar Compounds

Substituent Effects: Halogen vs. Alkoxy vs. Alkylthio Groups

Key differences arise from substituents at the 6-position of the pyridine ring:

Compound Substituent Key Properties Applications Reference
6-Fluoro-N,N-dimethylpyridin-2-amine F (6-position) Enhanced electron-withdrawing effect; potential for improved metabolic stability. Pharmaceutical intermediates, imaging agents (inferred)
6-Bromo-N,N-dimethylpyridin-2-amine Br (6-position) Larger atomic radius; polarizable halogen may enhance intermolecular interactions. Intermediate in metal-catalyzed reactions
4-(Bromomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine OCH₃ (6-position) Electron-donating methoxy group; alters solubility and electronic density. Antitubercular agents
6-(Ethylthio)-N,N-dimethylpyridin-2-amine SCH₂CH₃ (6-position) Sulfur's polarizability and nucleophilic potential. Antitubercular agents

Key Findings :

  • Synthetic Utility : Bromo derivatives (e.g., 6j in ) are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura), with yields up to 87% .
  • Biological Activity : Methoxy and ethylthio analogs show promise in antitubercular applications, likely due to enhanced lipophilicity .

Amine Group Variations: Dimethyl vs. Other Alkyl Groups

The nature of the amine group at the 2-position significantly impacts reactivity and applications:

Compound Amine Group Key Properties Applications Reference
This compound N,N-dimethyl Steric hindrance from two methyl groups; moderate basicity. Imaging agents, ligands
5-Fluoro-N-methylpyridin-2-amine N-methyl Reduced steric bulk; higher NH availability for hydrogen bonding. Unspecified intermediates
6-Bromo-N-ethylpyridin-2-amine N-ethyl Increased lipophilicity; lower synthetic yield (26% vs. 87% for dimethyl analog). Pharmaceutical intermediates

Key Findings :

  • Steric Effects: Dimethylamino groups (e.g., in 6j) improve synthetic yields (87%) compared to N-ethyl analogs (26%), likely due to reduced side reactions .
  • Hydrogen Bonding : N-Methyl derivatives (e.g., 5-fluoro-N-methylpyridin-2-amine) may exhibit stronger interactions with biological targets .

Positional Isomerism and Heterocyclic Modifications

Variations in substituent positions and core heterocycles further diversify properties:

Compound Core Structure Key Properties Applications Reference
6-Fluoro-N,N-dimethylbenzo[d]thiazol-2-amine Benzo[d]thiazole Extended conjugation; fluorescence potential. Fluorescent probes
(E)-5-(2-(6-Methoxybenzo[d]thiazol-2-yl)vinyl)-N,N-dimethylpyridin-2-amine Benzothiazole-pyridine conjugate High affinity for Aβ plaques; used in Alzheimer’s imaging. PET/CT imaging agents
3,5-Dichloro-N,N-dimethylpyridin-2-amine Pyridine (3,5-Cl) Dual electron-withdrawing groups; high reactivity in substitution reactions. Chlorodeboronation intermediates

Key Findings :

  • Conjugated Systems: Benzothiazole-pyridine hybrids (e.g., 18F-7b) exhibit high affinity for amyloid plaques, critical for Alzheimer’s diagnostics .
  • Reactivity : Dichloro derivatives (e.g., 3g in ) demonstrate efficient chlorodeboronation (88% yield), highlighting their utility in metal-free synthesis .

Biological Activity

Overview

6-Fluoro-N,N-dimethylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C7_7H9_9FN2_2 and a molecular weight of 140.16 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer properties and enzyme inhibition.

Synthesis Methods:
The synthesis of this compound typically involves nucleophilic substitution reactions where a suitable fluorinating agent replaces a leaving group on the pyridine ring. The optimization of reaction conditions such as temperature, solvent, and time is crucial for achieving high yields and purity.

Chemical Reactions:
This compound can undergo several chemical reactions:

  • Oxidation: Can form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
  • Reduction: Can be converted to amine derivatives with reducing agents such as lithium aluminum hydride.
  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The electron-withdrawing nature of the fluorine atom enhances the compound's reactivity, influencing its interactions with enzymes and receptors. This can lead to various biological effects depending on the target .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in various cancer cell lines, including those with EZH2 mutations . The binding affinity and inhibitory concentrations (IC50_{50}) for these compounds were significant, suggesting their potential as therapeutic agents.

CompoundTargetIC50_{50} (nM)Activity
EED226EED18Antitumor
Compound 3cCDK4/60.710/1.10Antiproliferative

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes associated with cancer progression. Its structural analogs have demonstrated significant inhibitory effects on cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .

Case Studies

  • Antitumor Efficacy:
    In a preclinical study, compounds related to this compound exhibited strong antitumor activity against EZH2 mutant lymphoma cells, with IC50_{50} values indicating potent growth inhibition .
  • Fluorinated Analog Studies:
    Research into fluorinated pyridine derivatives has shown that modifications at specific positions can enhance biological activity. For example, the introduction of different substituents on the pyridine ring led to variations in potency against various cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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